molecular formula C3H8N2 B14628755 Prop-1-ene-1,3-diamine CAS No. 56045-70-6

Prop-1-ene-1,3-diamine

Cat. No.: B14628755
CAS No.: 56045-70-6
M. Wt: 72.11 g/mol
InChI Key: QBIAZVPERXOGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-1-ene-1,3-diamine (IUPAC name: 1,3-diaminoprop-1-ene) is an unsaturated diamine with a propene backbone (CH₂=CH–CH₂) and amine groups at positions 1 and 3. While direct literature on this compound is sparse in the provided evidence, its structural analogs and derivatives are well-documented. These compounds are of interest in medicinal chemistry, materials science, and industrial applications due to their reactivity and ability to form coordination complexes or polymerize under specific conditions.

Properties

CAS No.

56045-70-6

Molecular Formula

C3H8N2

Molecular Weight

72.11 g/mol

IUPAC Name

prop-1-ene-1,3-diamine

InChI

InChI=1S/C3H8N2/c4-2-1-3-5/h1-2H,3-5H2

InChI Key

QBIAZVPERXOGAL-UHFFFAOYSA-N

Canonical SMILES

C(C=CN)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diamines, including prop-1-ene-1,3-diamine, can be achieved through several methods. One common approach involves the reaction of allylamine with ammonia under high pressure and temperature conditions. Another method includes the catalytic hydrogenation of nitriles or imines, which can yield 1,3-diamines with high selectivity .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of acrylonitrile in the presence of ammonia. This process is carried out under high pressure and temperature, using a metal catalyst such as nickel or cobalt to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Prop-1-ene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and alkyl halides (for substitution reactions). These reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from the reactions of this compound include primary amines, nitriles, amides, and various substituted derivatives. These products are valuable intermediates in organic synthesis and can be used to produce pharmaceuticals, agrochemicals, and polymers .

Scientific Research Applications

Prop-1-ene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-1-ene-1,3-diamine involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In chemical reactions, the compound acts as a nucleophile, participating in substitution and addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propane-1,3-diamine (Saturated Analog)

  • Structure : A saturated diamine (NH₂–CH₂–CH₂–CH₂–NH₂).
  • Applications : Used in synthesizing macrocyclic ligands (e.g., cyclen derivatives). Challenges in ¹³C-NMR analysis due to signal broadening in macrocyclic complexes .
  • Reactivity : Undergoes condensation with formaldehyde to form oligomers (dimer, trimer, tetramer, pentamer) under varying conditions, as confirmed by MS, ¹H-NMR, and X-ray diffraction .

N¹-(Prop-2-en-1-yl)benzene-1,3-diamine

  • Structure : Aromatic diamine with a propenyl substituent (C₉H₁₂N₂).
  • Properties: Molecular weight 148.2 g/mol; purity ≥95%. Limited commercial availability, primarily used in lab-scale organic synthesis .

m-TDA Mixture (2-Methylbenzene-1,3-diamine)

  • Structure : Aromatic diamine with a methyl group (C₇H₁₀N₂).
  • Applications : Key intermediate in pharmaceuticals (analgesics, anti-inflammatory drugs) and dyes. Commercial formulations often contain 80% 2,4-TDA and 20% 2,6-TDA .

N-Ethyl-1,3-propanediamine

  • Structure : Substituted diamine with an ethyl group (C₅H₁₄N₂).
  • Uses : Lab-scale reagent for synthesizing specialty chemicals; long-term storage requires inert conditions .

Prop-1-ene-1,3-sultone (PES)

  • Electrolyte Applications: Enhances solid-electrolyte interphase (SEI) formation in lithium-ion batteries. Improves graphite anode stability in propylene carbonate (PC)-based electrolytes .

Functional and Performance Comparisons

Binding Affinities in Medicinal Chemistry

Compound Binding Energy (kcal/mol) Target Enzyme Application
(Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) −8.7 Anopheles gambiae trehalase Insecticide candidate
(Z)-N,N’-(1-(2,3-dihydrobenzo[d]isothiazol-5-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) −8.5 Anopheles gambiae trehalase Insecticide candidate
Control Ligand −6.3 Anopheles gambiae trehalase Baseline

Electrolyte Additive Performance

Additive Function in Li-ion Batteries Key Benefit Reference
Prop-1-ene-1,3-sultone (PES) SEI formation on graphite anode Prevents PC co-intercalation, improves cycle life
Ethylene sulfate (DTD) SEI/CEI formation Synergistic effect with PES

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.